N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide
Description
N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide is an organic compound with the molecular formula C12H16ClNO3 This compound is characterized by the presence of a chlorophenethyl group and a methoxyethyl group attached to an oxalamide core
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-19-9-8-16-13(18)12(17)15-7-6-10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGPPPUAJFRILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 2-methoxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 4-chlorophenethylamine by the reduction of 4-chlorophenylacetonitrile.
Step 2: Reaction of 4-chlorophenethylamine with oxalyl chloride to form the corresponding oxalyl chloride intermediate.
Step 3: Addition of 2-methoxyethylamine to the oxalyl chloride intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various substituted oxalamides, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 396.87 g/mol. Its structure includes chlorobenzyl and methoxyethyl groups, which are significant for its reactivity and biological activity.
Organic Synthesis
N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, making it useful in developing new chemical entities. This compound can undergo various chemical reactions, including:
- Oxidation : Utilizing reagents like potassium permanganate or chromium trioxide.
- Reduction : Employing agents such as lithium aluminum hydride.
- Substitution : Participating in nucleophilic substitution reactions.
These reactions facilitate the synthesis of derivatives that may have enhanced properties or activities.
Research indicates that this compound possesses potential biological activities, particularly antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity:
- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its lipophilicity aids in penetrating bacterial membranes, enhancing its antimicrobial efficacy.
- Anti-inflammatory Activity : Investigations into its anti-inflammatory effects suggest it may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | High |
| This compound | Methicillin-resistant S. aureus | Moderate |
| This compound | Escherichia coli | Low |
| This compound | Candida albicans | Moderate |
Medicinal Chemistry
The therapeutic potential of this compound is under investigation for its role in drug development. Its unique properties make it a candidate for further research aimed at treating infections caused by resistant strains of bacteria and fungi. Ongoing studies focus on elucidating the exact mechanisms of action and identifying specific therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of oxalamides similar to this compound:
- Antimicrobial Efficacy : A 2021 study highlighted the effectiveness of chloroacetamides against various pathogens, emphasizing structure-activity relationships (SAR) that correlate specific functional groups with increased antimicrobial potency.
- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been employed to predict the biological activity of new compounds based on their chemical structure, showing promise in identifying candidates for further development.
- Therapeutic Applications : Research aims to explore the therapeutic potential of oxalamides in treating infections caused by resistant strains and their role in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)aniline
- N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)benzamide
Uniqueness
N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
- Molecular Formula : C16H20ClN3O3
- Molecular Weight : 335.80 g/mol
- CAS Number : 904024-36-8
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound shows potential inhibitory effects on specific kinases, which play a significant role in cancer cell signaling pathways.
- Antioxidant Activity : Some studies indicate that oxalamides can exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Inhibition of RET kinase | |
| Antioxidant Activity | Reduction in reactive oxygen species | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Studies
Several case studies have explored the biological effects of this compound:
-
Cancer Cell Line Studies :
- A study involving various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor growth compared to controls. This study highlighted the compound's ability to inhibit tumor progression, likely due to its kinase inhibitory properties.
-
Comparative Analysis with Related Compounds :
- Comparative studies with structurally similar oxalamides revealed that this compound exhibited superior activity against specific cancer targets, emphasizing its unique pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
